molecular formula C11H11FO B11720925 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one

1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one

Cat. No.: B11720925
M. Wt: 178.20 g/mol
InChI Key: HGBWKKQBETZKDB-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one typically involves the reaction of 4-cyclopropyl-3-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl and fluorophenyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-(4-cyclopropyl-3-fluorophenyl)ethanone

InChI

InChI=1S/C11H11FO/c1-7(13)9-4-5-10(8-2-3-8)11(12)6-9/h4-6,8H,2-3H2,1H3

InChI Key

HGBWKKQBETZKDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2CC2)F

Origin of Product

United States

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